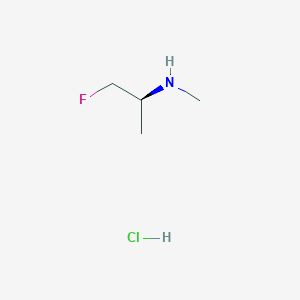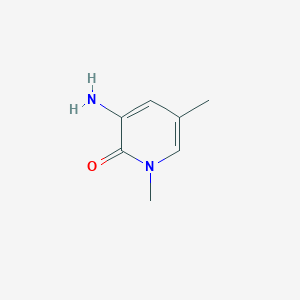![molecular formula C17H16F4N4O3S B2521803 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034240-74-7](/img/structure/B2521803.png)
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound known for its diverse applications in scientific research and industry. This compound boasts unique chemical properties due to its fluorinated and trifluoromethylated structure, making it valuable in various fields, including chemistry, biology, medicine, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves multiple steps:
Starting Materials
6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide
2-(trifluoromethyl)aniline
Ethyl chloroformate
Urea
Key Reactions
Fluorination: : Introduction of the fluorine atom to the thiadiazole ring.
Methylation: : Addition of the methyl group to the thiadiazole structure.
Condensation: : Reaction between 6-fluoro-3-methyl-1,2,5-thiadiazole-1,1-dioxide and 2-(trifluoromethyl)aniline to form an intermediate.
Formation of the Urea Derivative: : Reaction of the intermediate with ethyl chloroformate and subsequent treatment with urea.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for scale and efficiency. Large reactors and precise control of reaction conditions ensure high yield and purity. Key considerations include temperature control, pressure maintenance, and the use of catalysts to accelerate reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form more complex structures.
Reduction: : It can be reduced to modify its functional groups.
Substitution: : The compound can participate in substitution reactions, replacing specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Requires reducing agents like lithium aluminium hydride or hydrogen gas under pressure.
Substitution: : Involves reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry
This compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for versatile modifications.
Biology
In biological research, 1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is used to study enzyme inhibition and protein interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of advanced materials and polymers, benefiting from its stability and reactivity.
Mécanisme D'action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: : It interacts with specific proteins and enzymes, inhibiting their activity.
Pathways Involved: : The compound may disrupt cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Unique Properties
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its dual fluorinated and trifluoromethylated structure. This combination enhances its stability and reactivity.
Similar Compounds
1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenyl)urea: : Similar but lacks the trifluoromethyl group.
1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: : Similar but lacks the fluorine atom.
This detailed exploration of this compound provides insight into its preparation, chemical behavior, applications, and mechanism of action. Its unique structure and properties make it a valuable compound in various scientific and industrial fields.
Propriétés
IUPAC Name |
1-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O3S/c1-24-14-7-6-11(18)10-15(14)25(29(24,27)28)9-8-22-16(26)23-13-5-3-2-4-12(13)17(19,20)21/h2-7,10H,8-9H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQUJIDVVZLHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)


![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2521727.png)
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2521728.png)



![3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B2521737.png)


![3,3-Dimethyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/new.no-structure.jpg)
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)
